molecular formula C11H16N2OS2 B2633421 3-ethyl-2-(ethylsulfanyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 851409-80-8

3-ethyl-2-(ethylsulfanyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2633421
CAS No.: 851409-80-8
M. Wt: 256.38
InChI Key: PSBLLRNSAULUIY-UHFFFAOYSA-N
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Description

3-ethyl-2-(ethylsulfanyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno ring fused with a pyrimidine ring, and the presence of ethyl and ethylsulfanyl groups. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-(ethylsulfanyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the starting material 3-ethyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one can be synthesized through the interaction of 2-halo derivatives with sulfur-containing reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-(ethylsulfanyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

3-ethyl-2-(ethylsulfanyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ethyl-2-(ethylsulfanyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or other signaling proteins involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives, such as:

Uniqueness

What sets 3-ethyl-2-(ethylsulfanyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one apart from similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethylsulfanyl group, in particular, may enhance its ability to interact with certain biological targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

3-ethyl-2-ethylsulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS2/c1-4-13-10(14)9-8(6-7(3)16-9)12-11(13)15-5-2/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBLLRNSAULUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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